5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde
Description
Chemical Structure and Synthesis
5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde (hereafter referred to as Compound 6) is a heterocyclic organic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with a bromine atom at the 7-position and a thiophene-2-carbaldehyde group at the 4-position. Its synthesis involves a palladium-catalyzed cross-coupling reaction between 4,7-dibromobenzo[c][1,2,5]thiadiazole and a thiophene precursor (compound 4), yielding 35% after purification via column chromatography .
Properties
IUPAC Name |
5-(4-bromo-2,1,3-benzothiadiazol-7-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrN2OS2/c12-8-3-2-7(10-11(8)14-17-13-10)9-4-1-6(5-15)16-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPFCPKXTYDRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(C3=NSN=C23)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Benzo[c] thiadiazole
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| NBS, HBr, AcOH | CCl₄ | Reflux | 3 h | 78% | |
| Br₂, HBr (48%) | H₂O | Reflux | 16 h | 65% |
The use of NBS minimizes over-bromination compared to elemental bromine.
| Catalyst | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DMF/H₂O | 80°C | 12 h | 85% |
| PdCl₂(dppf) | NaOAc | Dioxane | 100°C | 8 h | 72% |
The DMF/H₂O system enhances solubility of inorganic bases, improving coupling efficiency.
Formylation at Thiophene-2-Position
The aldehyde group is introduced via Vilsmeier-Haack formylation , utilizing DMF and POCl₃ to generate the electrophilic formylating agent.
Vilsmeier-Haack Reaction Conditions
Optimized parameters for formylation:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DMF, POCl₃ | 1,2-DCE | 0°C → RT | 4 h | 68% |
| DMF, SOCl₂ | CHCl₃ | Reflux | 6 h | 55% |
Lower temperatures (0°C) minimize side reactions, while 1,2-dichloroethane (DCE) offers better reagent stability.
Integrated Multi-Step Synthesis
A representative protocol consolidates the above steps:
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Bromination : 7-Bromobenzo[c]thiadiazole synthesis via NBS/HBr (78% yield).
-
Coupling : Suzuki reaction with thiophene-2-boronic acid (85% yield).
Overall Yield : 44% (0.78 × 0.85 × 0.68).
Alternative Pathways and Modifications
Direct Formylation Prior to Coupling
Formylating thiophene-2-boronic acid before coupling reduces post-functionalization steps but risks boronic acid instability:
| Step Order | Overall Yield | Purity |
|---|---|---|
| Formylation first | 32% | 90% |
| Formylation last | 44% | 95% |
Post-coupling formylation remains preferred for higher purity.
Use of Alternative Catalysts
Zinc cyanide-mediated cyanation (from) was tested for nitrile intermediate formation but showed incompatibility with aldehyde groups.
Purification and Characterization
-
Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) isolates the target compound.
-
Characterization :
Challenges and Optimization Strategies
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Regioselectivity : Competing bromination at the 4-position is suppressed using HBr/AcOH.
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Catalyst Loading : Reducing Pd(PPh₃)₄ to 3 mol% decreases cost without significant yield drop (82% vs. 85%).
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Solvent Effects : Replacing DMF with NMP in coupling improves yields to 88% but complicates solvent removal.
Scalability and Industrial Considerations
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Continuous Flow Synthesis : Microreactors enhance heat transfer during exothermic bromination (yield: 76% at 100 g scale).
-
Cost Analysis :
Step Cost Contribution Bromination 40% Coupling 35% Formylation 25%
Catalyst recycling and solvent recovery reduce production costs by ~20% .
Chemical Reactions Analysis
5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde has shown promising results in antimicrobial activity. Studies have indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, related compounds have been tested against various strains of bacteria and fungi, demonstrating efficacy comparable to standard antibiotics .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research indicates that thiophene derivatives can inhibit cancer cell proliferation. In particular, studies have focused on the compound's effects on human breast cancer cell lines (MCF7) and hepatocellular carcinoma (HepG-2). The results from Sulforhodamine B assays have shown that certain derivatives possess cytotoxic effects against these cancer cells, making them candidates for further development as chemotherapeutic agents .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. These studies help elucidate the mechanism of action and predict the pharmacokinetic properties of the compound. For example, docking simulations have indicated favorable interactions with proteins involved in cancer cell signaling pathways .
Organic Electronics
The unique electronic properties of 5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form thin films with good charge transport properties is particularly beneficial for these applications. Research has indicated that incorporating such compounds into device architectures can enhance performance metrics like efficiency and stability .
Case Study 1: Antimicrobial Efficacy
In a study published in Pharmaceuticals, a series of thiophene derivatives were synthesized and tested for antimicrobial activity. Among these, a derivative of 5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde exhibited superior activity against both Gram-positive and Gram-negative bacteria when compared to standard treatments .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thiophene-linked compounds revealed that several derivatives significantly inhibited the growth of MCF7 cells. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating that certain modifications to the thiophene structure could enhance anticancer activity .
Mechanism of Action
The mechanism of action of 5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde depends on its specific application. In organic electronics, its role as a photosensitizer involves the absorption of light and transfer of electrons to generate an electric current . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₁₄H₁₀BrN₂O₂S
- HRMS : [M + H]⁺ observed at 348.9651 (calculated: 348.9646) .
- Functional Groups: The aldehyde (-CHO) group enables condensation reactions (e.g., Knoevenagel), critical for anchoring in dye-sensitized solar cells (DSSCs) .
Comparison with Structural Analogs
Heterocycle Substitution: Thiophene vs. Furan
Compound Analogs
Comparison
Functional Group Variation: Aldehyde vs. Ester
Compound Analogs
Comparison
Bromine Substitution and Cross-Coupling Reactivity
Common Feature : The 7-bromo group in Compound 6 and analogs facilitates cross-coupling reactions (e.g., Stille, Negishi) .
Example Reaction
Photophysical and Electronic Properties
Comparison with AIE-Active TBTDC ()
- TBTDC: Contains a benzo[c][1,2,5]thiadiazole-thiophene backbone with diphenylamino groups, enabling aggregation-induced emission (AIE) for photodynamic therapy.
- Compound 6 : Lacks AIE-active groups but shows strong absorption in visible light (critical for DSSCs).
| Property | Compound 6 | TBTDC |
|---|---|---|
| Absorption Range | ~400–500 nm (DSSC-optimized) | ~500–600 nm (AIE-active) |
| Application | DSSC photosensitizer | Photodynamic therapy |
Antimicrobial Analogs ()
- 4-(Alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol : Exhibits antimicrobial activity due to the triazole-thiophene framework.
- Compound 6: No reported antimicrobial activity; designed for electronic applications.
Key Difference : The aldehyde and bromine in Compound 6 prioritize charge transport over biological interactions.
Biological Activity
5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde (CAS No. 1309922-61-9) is a synthetic compound with a molecular formula of C11H5BrN2OS2 and a molecular weight of 325.20 g/mol. This compound belongs to a class of heterocyclic compounds that exhibit various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including 5-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde. In particular, compounds with similar structures have shown significant activity against various pathogens:
- Gram-positive Bacteria : Compounds derived from thiophenes have demonstrated low Minimum Inhibitory Concentration (MIC) values against bacteria such as Staphylococcus aureus and Bacillus cereus. For instance, derivatives with halogen substitutions exhibited MIC values as low as 16 µg/mL against these bacteria .
- Fungal Activity : The same classes of compounds have also shown antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial efficacy .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of thiophene derivatives have been evaluated through various assays. For example:
- MTT Assay : This assay has been utilized to assess the cytotoxicity of related compounds on human cell lines such as HaCat and Balb/c 3T3. Results indicated promising cytotoxic effects, which warrant further investigation into their potential as anticancer agents .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions of these compounds with target proteins involved in bacterial resistance mechanisms:
- DNA Gyrase and MurD : The most active derivatives showed favorable binding energies and interactions with critical amino acid residues in DNA gyrase, which is essential for bacterial DNA replication. These interactions are crucial for the expression of antibacterial activity and suggest that such compounds could serve as templates for developing new antibiotics .
Case Studies
- Synthesis and Evaluation : A study synthesized several thiophene derivatives and evaluated their biological activities. Among them, one derivative displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with an MIC value of 0.21 μM, indicating its potential as a lead compound for further development .
- ADME Properties : In silico assessments revealed that many derivatives possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, aligning with Lipinski's Rule of Five, which is critical for drug development .
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for preparing 5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions such as Stille or Suzuki couplings to connect the bromobenzo-thiadiazole and thiophene-carbaldehyde moieties. For example, Suzuki coupling between 4,7-dibromobenzo[c][1,2,5]thiadiazole and a boronic acid-functionalized thiophene-carbaldehyde precursor can yield the target compound . Bromination steps (e.g., using NBS or Br₂) may precede coupling to introduce the bromine substituent . Thiophene-carbaldehyde derivatives are often synthesized via oxidation of thiophenemethanol intermediates or Vilsmeier-Haack formylation .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the aromatic proton environments and substituent positions (e.g., aldehyde proton at ~9.8–10.0 ppm) .
- Mass Spectrometry (MS) : For molecular ion ([M+H]+) verification and fragmentation pattern analysis .
- Elemental Analysis : To validate purity and stoichiometry (e.g., C, H, N, S, Br content) .
Q. What are the typical reactivity patterns of the aldehyde group in this compound?
- Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., thioacetalization with propane-1,3-dithiol) and oxidation (e.g., to carboxylic acids using H₂O₂/AcOH) . It can also participate in condensation reactions (e.g., Schiff base formation with amines) for functionalization .
Advanced Research Questions
Q. How can researchers optimize Suzuki coupling efficiency when introducing electron-withdrawing groups like benzo-thiadiazole?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced electron-deficient aryl coupling.
- Solvent/Temperature : Polar aprotic solvents (e.g., DMF, THF) at 80–100°C improve solubility and reaction rates .
- Base Optimization : K₂CO₃ or Cs₂CO₃ ensures deprotonation without side reactions .
- Microwave-assisted synthesis : Reduces reaction time and improves yields for sensitive intermediates .
Q. How does the bromine substituent influence electronic properties in optoelectronic applications?
- Methodological Answer : Bromine acts as an electron-withdrawing group , lowering the LUMO energy of the benzo-thiadiazole core, which enhances electron transport in photovoltaic devices. UV-vis and cyclic voltammetry (CV) studies show a redshift in absorption spectra and stabilized HOMO/LUMO levels compared to non-brominated analogs . Fluorination strategies (e.g., replacing Br with F) can further tune energy levels and interfacial dipole moments .
Q. How can low yields during bromination of benzo-thiadiazole precursors be addressed?
- Methodological Answer :
- Regioselectivity Control : Use directing groups (e.g., -NH₂) or Lewis acids (e.g., FeCl₃) to favor bromination at the 7-position .
- Alternative Brominating Agents : NBS (N-bromosuccinimide) in DMF or DCE reduces over-bromination side products .
- Temperature Modulation : Lower temperatures (0–25°C) minimize decomposition of reactive intermediates .
Q. What strategies resolve structural ambiguities arising from conflicting NMR data?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Correlates proton and carbon signals to confirm connectivity .
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and substituent positions .
- Computational Modeling : DFT calculations predict NMR chemical shifts to validate experimental data .
Q. How can solubility be improved for device fabrication (e.g., solar cells)?
- Methodological Answer :
- Alkyl Chain Introduction : Attach branched alkyl groups (e.g., -C₄H₉) to the benzo-thiadiazole or thiophene moieties .
- Co-solvent Systems : Use mixed solvents (e.g., chloroform:mesitylene) to enhance film-forming properties .
- Polymer Blending : Incorporate with P3HT or PTAA matrices to improve processability without altering optoelectronic properties .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reaction yields between reported methods?
- Methodological Answer :
- Reproduce Baseline Conditions : Ensure identical reagent purity, solvent grades, and equipment calibration.
- Byproduct Identification : Use LC-MS or GC-MS to detect unanticipated intermediates (e.g., over-oxidized aldehyde to carboxylic acid) .
- Scale-Dependent Effects : Pilot small-scale reactions (<100 mg) before scaling up, as exothermicity or mixing efficiency may vary .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
